molecular formula C33H52O9 B602410 Paricalcitol Glucuronide CAS No. 1260588-15-5

Paricalcitol Glucuronide

Cat. No. B602410
CAS RN: 1260588-15-5
M. Wt: 592.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .


Synthesis Analysis

A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .


Molecular Structure Analysis

The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.


Chemical Reactions Analysis

The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .


Physical And Chemical Properties Analysis

Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of Paricalcitol Glucuronide is not available in the retrieved data.

Scientific Research Applications

Chronic Kidney Disease (CKD) Management

Paricalcitol Glucuronide: has been studied for its effects on C-reactive protein (CRP) levels in CKD patients. CRP is a marker of systemic inflammation, and its reduction is beneficial in preventing the progression of CKD . Oral supplementation of Paricalcitol has shown a significant decrease in CRP levels, suggesting a potential role in the therapeutic management of CKD.

Hemodialysis Efficacy

In patients undergoing hemodialysis, Paricalcitol Glucuronide has been compared with other vitamin D receptor activators (VDRAs). It is more effective in reducing calcium and phosphorus levels, which are critical for the overall survival and quality of life of these patients . The efficacy and safety profile of Paricalcitol in this context make it a promising option for hemodialysis treatment protocols.

Acute Kidney Injury (AKI) Prevention

Studies have explored the use of Paricalcitol Glucuronide in preventing AKI, particularly in models induced by cisplatin. Paricalcitol pretreatment has shown to improve renal function, reduce inflammatory cell infiltration, and mitigate mitochondrial damage in renal tissue . This suggests its potential application in protecting against drug-induced nephrotoxicity.

Safety And Hazards

Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJXNIVOZPYUJN-ILMLGNIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858277
Record name (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paricalcitol Glucuronide

CAS RN

1260588-15-5
Record name (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paricalcitol Glucuronide
Reactant of Route 2
Paricalcitol Glucuronide
Reactant of Route 3
Paricalcitol Glucuronide
Reactant of Route 4
Paricalcitol Glucuronide
Reactant of Route 5
Paricalcitol Glucuronide
Reactant of Route 6
Paricalcitol Glucuronide

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